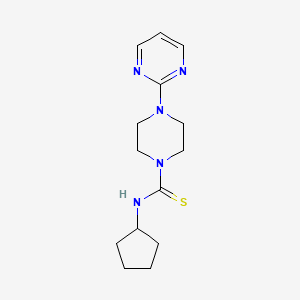

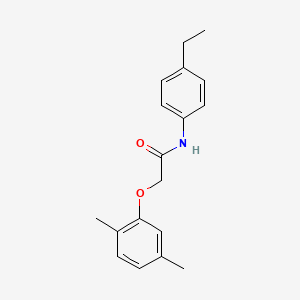

![molecular formula C15H12BrNO3 B5860615 5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid](/img/structure/B5860615.png)

5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid often involves steps such as bromination, amide formation, and functional group transformations. For example, the synthesis of related compounds involves initial bromination steps followed by complexation with metals or further functionalization through reactions with different reagents to introduce or modify functional groups, such as in the formation of azo compounds or benzotriazole derivatives (Desai & Parekh, 2021).

Molecular Structure Analysis

The molecular structure of compounds akin to 5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid is often elucidated using techniques like X-ray diffraction, FT-IR spectroscopy, and NMR spectroscopy. These compounds can exhibit complex geometries and intramolecular interactions. For instance, the structure and vibrational spectra of related benzoic acid derivatives have been studied, revealing the influence of substituents on molecular geometry and electronic properties (Balamurugan et al., 2015).

Chemical Reactions and Properties

Compounds like 5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid participate in various chemical reactions, including nucleophilic substitution reactions, which can be used to introduce new functional groups or modify the compound's structure. Such reactivity is crucial for synthesizing derivatives with tailored properties for specific applications (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are influenced by the molecular structure and the nature of substituents. Studies on related compounds have employed X-ray powder diffraction and DFT calculations to explore these aspects, providing insights into the compounds' stability, solubility, and potential interactions in solid-state forms (Pramanik, Dey, & Mukherjee, 2019).

Chemical Properties Analysis

The chemical properties, including acidity, reactivity towards nucleophiles or electrophiles, and the ability to form complexes with metals, are key to understanding the compound's behavior in chemical reactions and its potential applications. Research on similar compounds, particularly those involving bromo and benzoic acid functionalities, demonstrates a range of reactivities and interactions, such as the ability to undergo nucleophilic substitution reactions or to form stable metal complexes with distinct geometries (Varughese & Pedireddi, 2006).

Mecanismo De Acción

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. As an aromatic compound with both amine and carboxylic acid functional groups, it could potentially interact with various biological targets through hydrogen bonding or ionic interactions .

Pharmacokinetics

Its relatively small size and polar nature also suggest that it could be widely distributed throughout the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid. For instance, its solubility and stability could be affected by the pH of its environment .

Propiedades

IUPAC Name |

5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(16)8-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATILUUXTZRZDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5860533.png)

![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5860553.png)

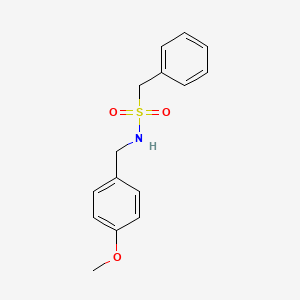

![3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5860563.png)

![7-(2-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5860565.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5860586.png)

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5860592.png)

![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)

![4-({[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5860606.png)